molecular formula C15H20ClNO3 B6009974 2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No.: B6009974
M. Wt: 297.78 g/mol
InChI Key: BEUDSKYAAAUSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as "CMPD101" and has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

CMPD101 has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. This inhibition leads to the accumulation of histone methylation marks, resulting in the upregulation of genes that are important for the differentiation of stem cells. CMPD101 has also been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes, which has potential applications in regenerative medicine.

Mechanism of Action

CMPD101 inhibits LSD1 by binding to its active site, which prevents the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to the accumulation of H3K4 methylation marks, which results in the upregulation of genes that are important for stem cell differentiation.
Biochemical and Physiological Effects:
CMPD101 has been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes, which has potential applications in regenerative medicine. Additionally, CMPD101 has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using CMPD101 in lab experiments is its potent inhibition of LSD1, which makes it a useful tool for studying the role of LSD1 in gene expression and stem cell differentiation. However, one limitation of using CMPD101 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For CMPD101 research include investigating its potential applications in regenerative medicine, cancer therapy, and epigenetic regulation. Additionally, further studies are needed to elucidate the potential off-target effects of CMPD101 and to develop more specific LSD1 inhibitors.

Synthesis Methods

CMPD101 can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUDSKYAAAUSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.